REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([CH3:10])[CH:4]=1.[C:11]([O-:14])(=O)[CH3:12].[K+].[C:16]([O:19]C(=O)C)(=O)[CH3:17].C(O[N:29]=O)CC(C)C.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.C(Cl)Cl>[C:16]([N:7]1[C:6]2[C:5](=[CH:4][C:3]([CH2:2][O:1][C:11](=[O:14])[CH3:12])=[CH:9][CH:8]=2)[CH:10]=[N:29]1)(=[O:19])[CH3:17] |f:1.2|
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Name
|
|
Quantity
|
4 g
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Type
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reactant
|
Smiles
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OCC1=CC(=C(N)C=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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OCC1=CC(=C(N)C=C1)C
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Name
|
potassium acetate
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Quantity
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8.6 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
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C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
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Type
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CUSTOM
|
Details
|
the solution was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
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Details
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to reflux temperature for 2 hours under nitrogen
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at its
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature for 28 hours
|
Duration
|
28 h
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica gel (85:15 hexane-ethyl acetate)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=CC=C12)COC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |